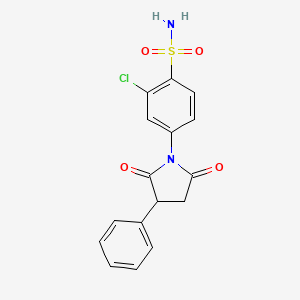
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a complex organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. The compound is characterized by the presence of a sec-butyl group at the 4-position of the pyrrolidine ring and an anhydride functional group. This unique structure imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a strong base.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through an esterification reaction involving benzoic acid and the pyrrolidine derivative.
Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through a dehydration reaction using reagents such as acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the anhydride functional group, converting it into carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Ketones, alcohols
Reduction: Carboxylic acids, alcohols
Substitution: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of various biochemical reactions. Its structural features make it a valuable tool for investigating the behavior of biological systems.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the activation of signaling pathways through non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic (2S)-4-(tert-butyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(isobutyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(n-butyl)pyrrolidine-2-carboxylic anhydride
Uniqueness
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1 |
InChI-Schlüssel |
GUSVWUIXIBPRCK-UBHUBRDASA-N |
Isomerische SMILES |
CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)




![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
